N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide
Description
N-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide (molecular formula: C₁₂H₁₃N₃O₂; molecular weight: 231.25 g/mol) is a pyrazole-derived acetamide compound. Its core structure consists of a 4,5-dihydro-1H-pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1, and an acetamide moiety at position 4 . This compound is synthesized via multi-component reactions involving indole-3-carbaldehydes, 3-methyl-1-phenylpyrazol-5-one, and acetyl chloride, often catalyzed by CuO nanoparticles .
Properties
IUPAC Name |
N-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(13-9(2)16)12(17)15(14-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYOBXVAFUNEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1NC(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279899 | |
| Record name | STK375917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2721-84-8 | |
| Record name | NSC14483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK375917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide , also known as MM34446372 , has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : N-[3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)prop-1-en-1-yl]-N-phenylacetamide
- CAS Number : 34446-37-2
- Molecular Formula : C21H19N3O2
- Molecular Weight : 345.402 g/mol
- SMILES : CC(=O)N(C=CC=C1C(C)=NN(C1=O)C1=CC=CC=C1)
Structure Visualization
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the acetamide group enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against a range of bacterial strains.
In Vitro Studies
A study published in the ACS Omega journal evaluated several pyrazole derivatives for their antimicrobial activity. The most active compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| MM34446372 | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. A review highlighted that compounds with similar structures exhibited significant inhibition of inflammatory pathways, suggesting that this compound may share these beneficial effects .
Case Study: Inflammatory Response
In a controlled study, compounds similar to N-(3-methyl-5-oxo...) were tested for their ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers when treated with these compounds compared to control groups.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity.
Key Findings
Research indicates that substituents on the phenyl ring and variations in the acetamide group significantly impact antimicrobial potency and anti-inflammatory effects. For instance:
- Electron-donating groups on the phenyl ring tend to improve activity.
Table 2: Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Crystal Packing and Solubility
- Hydrogen Bonding : The title compound forms N–H···O intermolecular hydrogen bonds, creating a 2D supramolecular network . In contrast, nitro-substituted analogs (e.g., compound in ) exhibit twisted phenyl rings (dihedral angle: 59.3°) and additional C–H···O interactions, enhancing lattice stability .
- Electron-Withdrawing Groups : Meta-substitution with nitro or chloro groups (e.g., ) reduces solubility in polar solvents due to increased molecular rigidity and stronger van der Waals interactions .
- Bulkier Substituents : Chroman-dione derivatives () show reduced crystallinity but improved solubility in DMSO, attributed to the polar carbonyl groups .
Q & A
Basic Synthesis Methodology
Q: What are the optimal synthetic routes for preparing N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide, and how do reaction conditions influence yield? A: The compound is synthesized via multi-step reactions starting from precursors like (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-acetic acid methyl ester. Key steps include alkylation with methyl iodide in acetonitrile under reflux (1 h), using K₂CO₃ as a base. Yields vary significantly depending on isomer separation (e.g., 58% vs. 91% yields in different steps) . Table 1: Synthesis Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | K₂CO₃, CH₃I | Acetonitrile | Reflux | 58–91% |
Advanced Synthesis Challenge
Q: How can researchers address low yields in the final alkylation step due to competing isomer formation? A: Optimize solvent polarity (e.g., switch from acetonitrile to DMF) and employ column chromatography for isomer separation. Kinetic studies using LCMS (e.g., m/z 247.2 [M+1]) can track intermediate stability .
Basic Structural Characterization
Q: What spectroscopic methods are most reliable for confirming the core structure of this compound? A: Key techniques include:
- ¹H-NMR : Peaks at δ 12.3 (s, 1H, NH), 3.2 (s, 2H, CH₂), and 2.1–2.2 ppm (s, 3H, CH₃) .
- LCMS : Molecular ion [M+1] at m/z 247.2 .
Advanced Structural Analysis
Q: How can crystallographic data resolve ambiguities in tautomeric forms or hydrogen-bonding networks? A: Use SHELXL for refinement of single-crystal X-ray data (e.g., R factor < 0.05) and ORTEP-3 for visualizing hydrogen-bonding patterns. For example, graph set analysis (e.g., Etter’s formalism) can map C=O···H–N interactions .
Basic Biological Activity Screening
Q: What in silico strategies predict the pharmacological potential of this compound? A: Perform molecular docking with pyrazole-binding enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize targets based on structural analogs (e.g., pyrazolo-pyrimidine derivatives with anti-inflammatory activity) .
Advanced Biological Data Contradictions
Q: How to reconcile discrepancies between computational docking results and in vitro bioactivity assays? A: Validate docking predictions with SPR (surface plasmon resonance) binding assays. Compare results with structurally related compounds (e.g., dichlorophenyl-pyrazole derivatives) to identify substituent-specific effects .
Coordination Chemistry Applications
Q: What design principles apply when synthesizing metal coordination complexes with this compound? A: The acetamide and pyrazolone moieties act as bidentate ligands. For example, Mn(II) and Co(II) complexes form octahedral geometries, confirmed by UV-Vis (d-d transitions) and magnetic susceptibility data .
Advanced Coordination Challenges
Q: Why do some transition metals (e.g., Cu(II)) form unstable complexes with this ligand? A: Jahn-Teller distortions in Cu(II) may destabilize coordination. Mitigate by introducing ancillary ligands (e.g., bipyridine) or adjusting pH to favor square-planar geometries .
Data Contradiction Analysis
Q: How to interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)? A: Conduct Hansen solubility parameter analysis. The compound’s low aqueous solubility (logP ~2.5) aligns with its hydrophobic phenyl and methyl groups, necessitating DMSO for in vitro studies .
Advanced Reactivity Studies
Q: What competing pathways occur during amide bond hydrolysis, and how to stabilize the compound? A: Under acidic conditions, the acetamide group hydrolyzes to carboxylic acid. Stabilize via formulation as a prodrug (e.g., methyl ester) or use protective agents like PEG-400 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
